molecular formula C37H38BrF3N4O B607779 GSK2193874 CAS No. 1336960-13-4

GSK2193874

Cat. No.: B607779
CAS No.: 1336960-13-4
M. Wt: 691.6 g/mol
InChI Key: UIVOZBSCHXCGPS-UHFFFAOYSA-N
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Description

GSK2193874 is a potent and selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. It is an orally active compound that has shown significant potential in various scientific research applications, particularly in the fields of biology and medicine. The compound is known for its ability to inhibit calcium influx through TRPV4 channels, making it a valuable tool for studying TRPV4-related biological processes .

Preparation Methods

The synthesis of GSK2193874 involves several steps, starting with the preparation of the core quinoline structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring high purity and yield of the final product.

Chemical Reactions Analysis

GSK2193874 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include brominating agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically intermediates in the synthesis of this compound or modified versions of the compound with different functional groups.

Properties

IUPAC Name

7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38BrF3N4O/c38-28-12-13-30-32(23-28)42-34(25-8-7-11-27(22-25)37(39,40)41)31(24-44-20-14-29(15-21-44)45-18-5-2-6-19-45)33(30)35(46)43-36(16-17-36)26-9-3-1-4-10-26/h1,3-4,7-13,22-23,29H,2,5-6,14-21,24H2,(H,43,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVOZBSCHXCGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=C(C4=C(C=C(C=C4)Br)N=C3C5=CC(=CC=C5)C(F)(F)F)C(=O)NC6(CC6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38BrF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1336960-13-4
Record name 1336960-13-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the primary target of GSK2193874?

A: this compound is a selective antagonist of the TRPV4 channel, a non-selective cation channel belonging to the transient receptor potential (TRP) superfamily. [, , , , , , , , , , , , ]

Q2: How does this compound interact with TRPV4 channels?

A: While the exact binding site remains unclear, this compound acts as an antagonist, effectively blocking the influx of calcium ions (Ca2+) through the TRPV4 channel. [, , , , , , , ] This blockage inhibits the downstream signaling pathways typically activated by TRPV4. [, , , , , , ]

Q3: What are the downstream effects of TRPV4 inhibition by this compound?

A3: Blocking TRPV4 with this compound leads to a variety of downstream effects, including:

  • Reduced pulmonary edema: this compound prevents and resolves pulmonary edema induced by heart failure in animal models by maintaining endothelial integrity. [, ]
  • Alleviated atrial fibrillation: In rat models, this compound reduces atrial fibrillation susceptibility by reversing abnormal action potential duration, reducing atrial fibroblast activation, and lessening immune cell infiltration. []
  • Attenuated inflammation: this compound reduces inflammation in various models, including acute lung injury induced by lipopolysaccharide [] and stretch-induced inflammation in human annulus fibrosus cells. []
  • Improved cognitive function: In a mouse model of hypertension, this compound, alongside mineralocorticoid receptor antagonist eplerenone, improves cognitive function and reduces microglia density. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C36H38BrF3N4O2 and a molecular weight of 693.6 g/mol.

Q5: Are there studies on the material compatibility, stability, or catalytic properties of this compound?

A5: The provided research focuses primarily on the biological activity and pharmacological properties of this compound. There is limited information regarding its material compatibility, stability under various conditions, or catalytic properties.

Q6: Are there any computational chemistry studies or QSAR models developed for this compound or its analogs?

A6: The provided research primarily focuses on in vitro and in vivo studies of this compound. More detailed information regarding computational chemistry, QSAR models, or structure-activity relationships would require further investigation.

Q7: What is the pharmacokinetic profile of this compound?

A: this compound is orally active, readily crosses the blood-brain barrier [, ], and exhibits efficacy in various animal models. [, , , , ] Specific details on its absorption, distribution, metabolism, and excretion (ADME) require further investigation.

Q8: What in vitro and in vivo models have been used to evaluate this compound's efficacy?

A8: Various in vitro and in vivo models have been employed:

  • Cell-based assays: Human cell lines and primary cells, including endothelial cells, airway smooth muscle cells, and spiral ganglion neurons, were utilized to study this compound's effects on calcium influx, cell viability, and cytokine release. [, , , , , ]
  • Animal models: Rodent (mice, rats) and canine models were used to investigate this compound's effects on pulmonary edema, heart failure, atrial fibrillation, acute lung injury, osteoarthritis pain, and cognitive function. [, , , , , , , ]

Q9: What is the safety profile of this compound?

A: While preclinical studies suggest this compound is well-tolerated in animal models [, ], further research is needed to fully understand its safety profile, potential adverse effects, and long-term consequences.

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